N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide” is a compound that belongs to the quinazolinone class . Quinazolinones and their derivatives are known for their wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and anticancer properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various amines . For example, 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate was prepared and reacted with 3-amino-2-methyl-4H-quinazolinone under different conditions .
Molecular Structure Analysis
The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide” can be confirmed through various methods such as infrared spectrum, mass spectrum, and 1H-NMR . For instance, the infrared spectrum exhibits absorption bands attributable to –NH2, –C=O, –C=N and –SO3 groups .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For instance, they can react with both sodium azide and active methylene compounds . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, and reduction are some of the chemical reactions that quinazolinones can undergo .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide” can be determined through various methods. For instance, the compound is soluble in chloroform, dimethyl sulfoxide, and dimethylformamide .
Scientific Research Applications
Antimicrobial Applications
Quinazolinone derivatives have been explored for their antimicrobial properties. For instance, a series of compounds synthesized from quinazolinone and thiazolidinone frameworks demonstrated significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Another study synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, evaluating their antimicrobial activities, and found that certain derivatives exhibited good activity compared to standard drugs (Patel & Shaikh, 2011).
Anticancer Research
Quinazolinone derivatives have also been investigated for their potential anticancer properties. For example, the design and synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent, CB30865, showed that some analogues were significantly more water-soluble than CB30865 and exhibited up to 6-fold more cytotoxicity, retaining novel biochemical characteristics (Bavetsias et al., 2002).
Anticonvulsant Activity
Research into the anticonvulsant activity of quinazolinone derivatives has highlighted their potential in treating convulsive disorders. A study on novel 2,3-dihydroquinazolin-4(1H)-one derivatives evaluated their anticonvulsant agents, revealing promising activities in both maximal electroshock and pentylenetetrazole tests, with some derivatives showing very low median effective dose values and a wide therapeutic index (Kothayer et al., 2019).
Future Directions
The future research directions for “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, more studies could be conducted to investigate their antimicrobial, antitubercular, and anti-HIV activities .
properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-22-19-12-5-4-11-18(19)21(26)24(14)17-10-6-9-16(13-17)23-20(25)15-7-2-3-8-15/h4-6,9-13,15H,2-3,7-8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDUGGAGFZDMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide |
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